Ko143 - 461054-93-3

Ko143

Catalog Number: EVT-272252
CAS Number: 461054-93-3
Molecular Formula: C26H35N3O5
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ko143, chemically known as Ko143, is a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2) efflux transporter. [] It is a synthetic analog of the fungal toxin fumitremorgin C, designed to overcome the neurotoxic effects of the parent compound. [] Ko143 has been widely used as a valuable research tool to study BCRP function, explore mechanisms of drug resistance, and investigate the role of BCRP in various physiological processes.

Mechanism of Action

Ko143 acts as a potent and specific inhibitor of BCRP, preventing the protein from transporting its substrates out of cells. [] It binds to the transporter, inhibiting its ATPase activity and consequently blocking the energy-dependent efflux of molecules. [] Ko143's inhibitory effect on BCRP leads to increased intracellular accumulation of BCRP substrates. [] While Ko143 exhibits high specificity for BCRP at nanomolar concentrations, at higher micromolar concentrations it can interact with other transporters like P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1). [, ]

Applications
  • Reversing drug resistance: Ko143 has been shown to reverse BCRP-mediated drug resistance in various cancer cell lines, including breast cancer, [, , ] glioblastoma, [] and colon cancer. [] By inhibiting BCRP, Ko143 enhances the intracellular accumulation of chemotherapeutic drugs, restoring their efficacy.

  • Investigating the role of BCRP in physiological processes: Ko143 has been used to study the role of BCRP in the proliferation of bovine mammary epithelial cells, [] the maintenance of prostate stem cells, [] and the accumulation of protoporphyrin IX in 5-aminolevulinic acid-mediated photodynamic therapy. [, ]

  • Studying drug permeability across blood-tissue barriers: Ko143 has been employed to investigate the role of BCRP in drug permeability across blood-tissue barriers, including the blood-brain barrier, [, , , ] blood-testicular barrier, [] and blood-intestinal barrier. [, , , , ]

  • Developing biosensors for BCRP function: Ko143 has been utilized in the development of biosensors for detecting BCRP function. [] These biosensors can be valuable tools for screening potential BCRP inhibitors and studying drug-transporter interactions.

  • Elucidating the mechanisms of drug transport: Ko143 has been used to study the mechanisms of drug transport mediated by BCRP, providing insights into the transporter's substrate specificity, conformational changes, and interactions with inhibitors. [, ]

Future Directions
  • Developing more stable and potent Ko143 analogs: Research could focus on synthesizing Ko143 analogs with improved metabolic stability and enhanced potency for inhibiting BCRP. [] This would expand its potential for in vivo applications and therapeutic development.

  • Exploring Ko143's potential as a therapeutic agent: Further research could investigate Ko143's potential as a therapeutic agent in combination with chemotherapeutic drugs to overcome drug resistance in various cancers. [, ]

Ko143 is a potent and selective inhibitor of the ATP-binding cassette transporter ABCG2 (BCRP). [] It is a tetracyclic analogue of the fungal toxin fumitremorgin C (FTC). [] Ko143 is used in research to study the role of ABCG2 in multidrug resistance, drug disposition, and other physiological processes.

Fumitremorgin C (FTC)

  • Relevance: Fumitremorgin C is the parent compound of Ko143. Ko143 was developed as a non-toxic analogue of FTC with improved in vivo properties. []

(3S,6S,12aS)-1,2,3,4,6,7,12,12a-octahydro-9-methoxy-6-(2-methylpropyl)-1,4-dioxopyrazino[1′,2′:1,6]pyrido[3,4- b]indole-3-propanoic acid 1,1-dimethylethyl ester

  • Compound Description: This compound is another name for Ko143, often used interchangeably in the literature. []

Tariquidar

  • Compound Description: Tariquidar is a potent inhibitor of P-glycoprotein (P-gp/ABCB1), another ABC transporter involved in multidrug resistance. [] It is used in research and has been investigated in clinical trials as a chemosensitizer.
  • Relevance: Tariquidar is often used in conjunction with Ko143 to study the individual and combined effects of inhibiting ABCG2 and P-gp. [] This is because both transporters are often co-expressed and contribute to multidrug resistance. [] At higher concentrations, both Ko143 and tariquidar can interact with transporters other than their primary targets. []

GF120918 (Elacridar)

  • Compound Description: GF120918 is a dual inhibitor of both P-gp and BCRP. [, ] It is a potent inhibitor of both transporters and is used in research to study multidrug resistance.
  • Relevance: GF120918 is often used as a positive control or comparator to Ko143 in studies investigating the activity and specificity of ABCG2 inhibitors. [] GF120918's ability to inhibit both P-gp and BCRP makes it a useful tool in situations where the activity of both transporters needs to be modulated. []

3-(6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-3-yl)-propionic acid tert-butyl ester

  • Compound Description: This compound is another name for Ko143, often used interchangeably in the literature. []

SN-38

  • Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy. SN-38 is a substrate of ABCG2. [, ]
  • Relevance: SN-38 is used as a model substrate for ABCG2 in transport assays to assess the inhibitory potency of Ko143 and other BCRP inhibitors. [, ] Increased efflux of SN-38 by ABCG2 can lead to resistance to irinotecan and topotecan, highlighting the clinical relevance of Ko143 as a potential chemosensitizer. [, ]

EZN-2208 (PEG-SN38)

  • Compound Description: EZN-2208 is a pegylated form of SN-38 designed to overcome ABCG2-mediated resistance. [, ]
  • Relevance: EZN-2208 is less susceptible to ABCG2-mediated efflux than SN-38, making it a potential therapeutic option for patients with tumors overexpressing ABCG2. [, ] This highlights the importance of understanding ABCG2 inhibition by compounds like Ko143 in cancer treatment.

Properties

CAS Number

461054-93-3

Product Name

tert-Butyl 3-((3S,6S,12aS)-6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-3-yl)propanoate

IUPAC Name

tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate

Molecular Formula

C26H35N3O5

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31)/t18-,20-,21-/m0/s1

InChI Key

NXNRAECHCJZNRF-JBACZVJFSA-N

SMILES

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

3-(6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2'-1,6)pyrido(3,4-b)indol-3-yl)propionic acid tert-butyl ester
Ko 143
Ko-143
Ko143 cpd
tert-butyl-3-(6-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2'-1,6)pyrido(3,4-b)indol-3-yl)propanoate

Canonical SMILES

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC

Isomeric SMILES

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.